molecular formula C14H10BrClN2O3S B2373483 2-[(4-bromophenyl)sulfanyl]-N-(4-chloro-3-nitrophenyl)acetamide CAS No. 329779-33-1

2-[(4-bromophenyl)sulfanyl]-N-(4-chloro-3-nitrophenyl)acetamide

Cat. No.: B2373483
CAS No.: 329779-33-1
M. Wt: 401.66
InChI Key: NYPXASXEXKSCCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Bromophenyl)sulfanyl]-N-(4-chloro-3-nitrophenyl)acetamide is a halogenated acetamide derivative featuring a sulfanyl group linked to a 4-bromophenyl ring and an N-bound 4-chloro-3-nitrophenyl substituent. Its structure combines electron-withdrawing groups (–Br, –Cl, –NO₂) at strategic positions, which are known to enhance biological activity by influencing electronic and steric properties .

Properties

IUPAC Name

2-(4-bromophenyl)sulfanyl-N-(4-chloro-3-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClN2O3S/c15-9-1-4-11(5-2-9)22-8-14(19)17-10-3-6-12(16)13(7-10)18(20)21/h1-7H,8H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYPXASXEXKSCCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-bromophenyl)sulfanyl]-N-(4-chloro-3-nitrophenyl)acetamide typically involves the reaction of 4-bromothiophenol with 4-chloro-3-nitroaniline in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-bromophenyl)sulfanyl]-N-(4-chloro-3-nitrophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the nitro group can yield corresponding amines.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as tin(II) chloride (SnCl2) or iron powder (Fe) in acidic conditions are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-bromophenyl)sulfanyl]-N-(4-chloro-3-nitrophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-bromophenyl)sulfanyl]-N-(4-chloro-3-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of electron-withdrawing groups such as nitro and halogen atoms can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Variations in Substituted Acetamides

The compound’s structural analogs differ primarily in substituent positions, heterocyclic moieties, and halogenation patterns. Key examples include:

Compound Name Key Structural Features Biological Activity (MIC/IC₅₀) Reference
2-((4-Bromophenyl)amino)-N-(4-(4-bromophenyl)thiazol-2-yl)acetamide Thiazole ring, dual 4-bromophenyl groups MIC: 13–27 µmol/L (S. aureus)
N-(4-Bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide 1,2,4-Triazole ring, cyclohexyl group HIV-1 RT inhibition
2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide 3,4-Difluorophenyl group, no sulfanyl bridge Antimicrobial activity
N-(4-Chloro-3-nitrophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide Fluorophenyl sulfanyl group Not reported

Key Observations :

  • Heterocyclic Influence : The presence of a thiazole or triazole ring (e.g., and ) enhances antimicrobial activity compared to simpler acetamides, likely due to improved binding to microbial enzymes or membranes .
  • Halogenation: Electron-withdrawing groups (–Br, –Cl, –NO₂) at para or meta positions increase lipophilicity, facilitating membrane penetration and target interaction .
  • Sulfanyl vs.
Crystallographic and Conformational Differences

Crystal structures of related compounds reveal distinct packing patterns and hydrogen-bonding networks:

Compound Dihedral Angle (Phenyl vs. Acetamide) Hydrogen Bonding Interactions Reference
2-[(4-Bromophenyl)sulfanyl]-N-(4-chloro-3-nitrophenyl)acetamide Not reported Likely N–H⋯O/S and C–H⋯X (X = halogen)
N-(4-Bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide 40.0° (triazole vs. acetamide) N–H⋯S, N–H⋯N, C–H⋯O
2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide 66.4° (phenyl vs. phenyl) N–H⋯O, C–H⋯F, C–H⋯O

Key Observations :

  • Hydrogen Bonding : Triazole-containing analogs (e.g., ) form stable dimeric structures via N–H⋯N and C–H⋯O bonds, which may stabilize the compound in biological environments.
  • Conformational Rigidity : Larger dihedral angles (e.g., 66.4° in ) reduce π-π stacking but enhance solubility and interaction with hydrophobic enzyme pockets .

Biological Activity

2-[(4-bromophenyl)sulfanyl]-N-(4-chloro-3-nitrophenyl)acetamide is an organic compound with the molecular formula C14H10BrClN2O3S. Its unique chemical structure, featuring halogen and nitro substituents, positions it as a candidate for various biological applications, particularly in the fields of antimicrobial and anticancer research.

The compound is characterized by:

  • Molecular Weight : 365.66 g/mol
  • CAS Number : 329779-33-1
  • IUPAC Name : 2-(4-bromophenyl)sulfanyl-N-(4-chloro-3-nitrophenyl)acetamide

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of electron-withdrawing groups (e.g., bromine, chlorine, and nitro groups) enhances its reactivity and binding affinity, potentially leading to various biological effects.

Case Studies and Findings

Recent studies have evaluated the antimicrobial potential of chloroacetamides, including derivatives similar to this compound. Research indicates that compounds with halogenated substituents exhibit significant activity against both Gram-positive and Gram-negative bacteria.

  • Antimicrobial Testing :
    • The compound was tested against Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), Escherichia coli, and Candida albicans.
    • Results demonstrated effectiveness against Gram-positive bacteria, while showing moderate efficacy against Gram-negative strains .
PathogenMIC (µg/mL)Activity Level
Staphylococcus aureus0.5Highly effective
MRSA0.75Effective
Escherichia coli1.5Moderate
Candida albicans1.0Moderate

Anticancer Activity

The anticancer properties of compounds similar to this compound have also been explored. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

  • In Vitro Studies :
    • Compounds were tested on colon carcinoma cell lines, showing varying degrees of cytotoxicity.
    • The structure-activity relationship (SAR) analysis revealed that specific functional groups significantly enhance anticancer activity .
CompoundIC50 (µM)Cell Line Tested
Compound A1.98HCT-15
Compound B1.61HT29

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its structural features:

  • Electron-Withdrawing Groups : Increase lipophilicity, enhancing membrane permeability.
  • Substituent Positioning : The position of halogen atoms on the phenyl ring plays a critical role in biological activity.

Q & A

Basic: What are the critical parameters for optimizing the synthesis of 2-[(4-bromophenyl)sulfanyl]-N-(4-chloro-3-nitrophenyl)acetamide?

Answer:
Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance reaction efficiency due to their ability to stabilize intermediates .
  • Temperature control : Reactions often require room temperature or mild heating (40–60°C) to avoid decomposition of nitro or sulfonyl groups .
  • Reaction time : Extended times (12–24 hours) may improve yield but must be balanced against potential side reactions .
  • Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures is commonly used to isolate the pure compound .

Basic: Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the presence of aromatic protons (δ 7.2–8.5 ppm) and acetamide carbonyl signals (δ ~170 ppm) .
  • IR spectroscopy : Peaks at ~1650 cm1^{-1} (C=O stretch) and ~1350 cm1^{-1} (S=O stretch) validate functional groups .
  • X-ray crystallography : Resolves molecular geometry, including bond angles and dihedral distortions in the nitro-substituted phenyl ring .

Basic: How can researchers assess the biological activity of this compound, such as antimicrobial or anticancer potential?

Answer:

  • In vitro assays :
    • Antimicrobial : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains (e.g., S. aureus, E. coli) .
    • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50_{50} values .
  • Enzyme inhibition : Fluorometric assays targeting enzymes like cyclooxygenase-2 (COX-2) for anti-inflammatory activity .

Advanced: How should researchers address contradictions in reported biological activities across studies?

Answer:

  • Purity validation : Ensure ≥95% purity via HPLC (C18 column, acetonitrile/water gradient) to rule out impurities as confounding factors .
  • Assay standardization : Use consistent cell lines, culture conditions, and positive controls (e.g., doxorubicin for cytotoxicity) .
  • Structural analogs : Compare activities of derivatives (e.g., chloro vs. bromo substituents) to isolate substituent effects .

Advanced: What strategies are employed to study structure-activity relationships (SAR) for this compound?

Answer:

  • Substituent variation : Synthesize analogs with modifications to the bromophenyl (e.g., replacing Br with Cl) or nitro groups (e.g., reducing to NH2_2) .
  • Pharmacophore mapping : Identify critical moieties (e.g., sulfanyl group) using 3D-QSAR models .
  • Bioisosteric replacement : Replace the acetamide group with urea or thiourea to assess binding affinity changes .

Advanced: What challenges arise during scale-up synthesis, and how can they be mitigated?

Answer:

  • Solvent volume reduction : Switch to continuous flow chemistry (e.g., microreactors) to improve mixing and heat transfer .
  • Byproduct formation : Monitor intermediates via LC-MS and adjust stoichiometry (e.g., excess thiol to drive sulfanyl coupling) .
  • Crystallization optimization : Use antisolvent addition (e.g., hexane) to enhance crystal yield .

Advanced: How can the mechanism of action (MOA) of this compound be elucidated?

Answer:

  • Molecular docking : Simulate interactions with target proteins (e.g., COX-2 or EGFR kinase) using AutoDock Vina .
  • Enzyme kinetics : Measure KmK_m and VmaxV_{max} shifts in presence of the compound to identify competitive/non-competitive inhibition .
  • Gene expression profiling : RNA-seq or qPCR to assess changes in apoptosis-related genes (e.g., Bax, Bcl-2) .

Advanced: What methodologies are recommended for developing a validated HPLC protocol for this compound?

Answer:

  • Column selection : Use a C18 column (250 × 4.6 mm, 5 µm) for optimal resolution .
  • Mobile phase : Acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid to improve peak symmetry .
  • Detection : UV at 254 nm (for nitro and bromo chromophores) and retention time calibration against a reference standard .

Advanced: How can degradation pathways and stability be studied under varying conditions?

Answer:

  • Forced degradation : Expose to heat (60°C), light (UV), and acidic/basic conditions (0.1M HCl/NaOH) to identify labile groups (e.g., nitro reduction) .
  • LC-MS analysis : Monitor degradation products, such as dehalogenated or hydrolyzed derivatives .
  • Accelerated stability studies : Store at 40°C/75% RH for 6 months to predict shelf life .

Advanced: What computational approaches are used to predict physicochemical properties or toxicity?

Answer:

  • DFT calculations : Optimize molecular geometry and calculate HOMO/LUMO energies to predict reactivity .
  • ADMET prediction : Use SwissADME or ADMETLab to estimate logP, bioavailability, and hepatotoxicity .
  • Molecular dynamics : Simulate solvation behavior in water/DMSO mixtures to guide formulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.